Quinolino[3,2-b]acridine
Description
Quinolino[3,2-b]acridine is a polycyclic aromatic compound featuring fused quinoline and acridine moieties. Its structure combines the electron-deficient nature of acridine with the planar rigidity of quinoline, making it a versatile scaffold in materials science and medicinal chemistry. Synthetically, it is often prepared via Suzuki-Miyaura coupling reactions, as demonstrated in the synthesis of polymers incorporating quinacridone derivatives (e.g., 5,12-dialkylquinolino[2,3-b]acridine-7,14-dione monomers) . Key applications include organic semiconductors for OLEDs due to its tunable HOMO/LUMO levels and antimicrobial activity when complexed with transition metals .
Properties
CAS No. |
258-57-1 |
|---|---|
Molecular Formula |
C20H12N2 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
quinolino[3,2-b]acridine |
InChI |
InChI=1S/C20H12N2/c1-3-7-17-13(5-1)9-15-11-16-10-14-6-2-4-8-18(14)22-20(16)12-19(15)21-17/h1-12H |
InChI Key |
VZNQNRUYJWSBQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C4C=C5C=CC=CC5=NC4=CC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinolino[3,2-b]acridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,11-diphenylquinolino[3,2,1-de]acridine-5,9-dione with suitable reagents to form the desired compound . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Quinolino[3,2-b]acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinolino[3,2,1-de]acridine-5,9-dione.
Reduction: Reduction reactions can convert this compound derivatives into more reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinolino[3,2,1-de]acridine-5,9-dione .
Scientific Research Applications
Quinolino[3,2-b]acridine has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to intercalate with DNA and disrupt cellular processes.
Industry: this compound derivatives are used in the production of dyes and pigments due to their vibrant colors and stability.
Mechanism of Action
The mechanism by which quinolino[3,2-b]acridine exerts its effects involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cellular apoptosis. This mechanism is particularly relevant in its potential use as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
Quinolino[3,2-b]acridine vs. Quinolino Acridine (QA)
- Structure : QA replaces the central benzene ring in phenyl acridine (PA) with a carbon bridge, enhancing planarity and conjugation .
- Electronics : QA exhibits higher HOMO energy levels (-5.2 eV) compared to PA (-5.8 eV), improving hole injection in OLEDs .
- Basicity: this compound derivatives show moderate basicity, whereas quinolino[7,8-h]quinoline derivatives surpass 1,8-bis(dimethylamino)naphthalene (DMAN) in gas-phase basicity due to electron-donating substituents .
This compound vs. QAO (Quinolino[3,2,1-de]acridine-5,9-dione)
- Structure : QAO introduces two ketone groups, creating a multiple resonance thermally activated delayed fluorescence (MR-TADF) system .
- Photophysics : QAO derivatives achieve narrowband emission (FWHM = 23 nm in toluene) via low-frequency vibronic coupling, outperforming traditional acridine-based emitters in color purity .
This compound vs. Quinacridone
- Solubility: Quinacridone derivatives (e.g., 5,12-dialkylquinolino[2,3-b]acridine-7,14-dione) exhibit solubility challenges in non-polar solvents, whereas branched alkyl chains (e.g., 2-decyltetradecyl) improve processability in polymers .
- Applications: Quinacridones are widely used in pigments, while this compound derivatives excel in optoelectronics due to their extended π-conjugation .
Table 1: Structural and Electronic Comparison
| Compound | Key Features | HOMO (eV) | Notable Applications |
|---|---|---|---|
| This compound | Fused quinoline-acridine core, moderate basicity | -5.4* | OLEDs, antimicrobial complexes |
| QA | Carbon-bridged acridine, planar structure | -5.2 | High-efficiency PhOLEDs |
| QAO | Ketone-functionalized, MR-TADF emitter | -6.1 | Narrowband OLEDs |
| Quinacridone | Diketone structure, poor solubility in linear alkyl polymers | -5.8 | Pigments, organic semiconductors |
Table 3: OLED Performance Metrics
| Compound | EQE (%) | FWHM (nm) | Color Purity |
|---|---|---|---|
| QA | 19.4 | 39 | Pure blue |
| QAO | 17.5 | 27 | Sky blue |
| QPTZ | 22.0* | 45 | Green |
*Reported in multi-layer PhOLEDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
